molecular formula C57H34F2N6 B14135838 3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]carbazole

3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]carbazole

Cat. No.: B14135838
M. Wt: 840.9 g/mol
InChI Key: WREWEJFXXMIEAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]carbazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple carbazole and triazine groups, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]carbazole typically involves multi-step organic reactions. The process begins with the preparation of the carbazole and triazine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include palladium catalysts, base, and solvents like toluene or dimethylformamide (DMF). The reaction conditions often require elevated temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. The scalability of the synthesis process is a key consideration for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]carbazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]carbazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3,6-Di(carbazol-9-yl)carbazole: Lacks the triazine and difluorophenyl groups, resulting in different reactivity and applications.

    9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)carbazole: Contains the triazine group but lacks the additional carbazole units.

Uniqueness

3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]carbazole stands out due to its combination of carbazole and triazine groups, which confer unique electronic and photophysical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity.

Properties

Molecular Formula

C57H34F2N6

Molecular Weight

840.9 g/mol

IUPAC Name

3,6-di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]carbazole

InChI

InChI=1S/C57H34F2N6/c58-46-31-37(57-61-55(35-15-3-1-4-16-35)60-56(62-57)36-17-5-2-6-18-36)32-47(59)54(46)65-52-29-27-38(63-48-23-11-7-19-40(48)41-20-8-12-24-49(41)63)33-44(52)45-34-39(28-30-53(45)65)64-50-25-13-9-21-42(50)43-22-10-14-26-51(43)64/h1-34H

InChI Key

WREWEJFXXMIEAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=C(C(=C3)F)N4C5=C(C=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C9=C4C=CC(=C9)N1C2=CC=CC=C2C2=CC=CC=C21)F)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.